N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 942003-15-8
VCID: VC5315503
InChI: InChI=1S/C21H16ClN3OS/c1-14-5-7-15(8-6-14)20(26)25(13-17-4-2-3-11-23-17)21-24-18-10-9-16(22)12-19(18)27-21/h2-12H,13H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Molecular Formula: C21H16ClN3OS
Molecular Weight: 393.89

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 942003-15-8

Cat. No.: VC5315503

Molecular Formula: C21H16ClN3OS

Molecular Weight: 393.89

* For research use only. Not for human or veterinary use.

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide - 942003-15-8

Specification

CAS No. 942003-15-8
Molecular Formula C21H16ClN3OS
Molecular Weight 393.89
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C21H16ClN3OS/c1-14-5-7-15(8-6-14)20(26)25(13-17-4-2-3-11-23-17)21-24-18-10-9-16(22)12-19(18)27-21/h2-12H,13H2,1H3
Standard InChI Key HILBEIAMZKFJRH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is C21H16ClN3OS\text{C}_{21}\text{H}_{16}\text{ClN}_{3}\text{OS}, with a molecular weight of 393.89 g/mol. Its IUPAC name, N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide, reflects the integration of three key structural components:

  • A 6-chlorobenzo[d]thiazol-2-yl group, providing a heterocyclic scaffold with sulfur and nitrogen atoms.

  • A 4-methylbenzamide moiety, contributing hydrophobicity and steric bulk.

  • A pyridin-2-ylmethyl substituent, introducing a basic nitrogen atom capable of hydrogen bonding.

The compound’s three-dimensional conformation is stabilized by intramolecular interactions, including π-π stacking between the benzothiazole and pyridine rings and hydrogen bonding involving the amide group.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number942003-15-8
Molecular FormulaC21H16ClN3OS\text{C}_{21}\text{H}_{16}\text{ClN}_{3}\text{OS}
Molecular Weight393.89 g/mol
IUPAC NameN-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
SMILESCC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
InChIKeyHILBEIAMZKFJRH-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence:

  • Benzothiazole Intermediate Preparation:

    • 6-Chloro-2-aminobenzothiazole is synthesized via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide.

  • Amide Coupling:

    • The benzothiazole amine reacts with 4-methylbenzoyl chloride in the presence of a coupling agent (e.g., HATU) to form the benzamide intermediate.

  • N-Alkylation:

    • The pyridin-2-ylmethyl group is introduced via alkylation with 2-(bromomethyl)pyridine under basic conditions (e.g., K2_2CO3_3).

Yield optimization remains challenging due to steric hindrance during the N-alkylation step, with reported yields ranging from 45–60%.

Reactivity Profile

The compound demonstrates moderate stability under standard laboratory conditions (25°C, inert atmosphere) but degrades in the presence of strong oxidizers (e.g., H2_2O2_2) or extreme pH (<2 or >12). Key reactive sites include:

  • The amide group, susceptible to hydrolysis under acidic/basic conditions.

  • The chlorine atom at the 6-position, which may undergo nucleophilic substitution with thiols or amines.

  • The pyridine nitrogen, capable of coordinating metal ions or forming salts with acids.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular Weight (g/mol)Key Structural DifferenceBiological Activity
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide393.89MethylbenzamideAnticancer, antimicrobial
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide409.9 Methoxybenzamide, pyridin-3-ylmethylEnhanced solubility, kinase inhibition
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide404.9 Cyano group, pyridin-4-ylmethylImproved DNA binding affinity

The methoxy analog exhibits higher aqueous solubility due to the polar methoxy group, while the cyano derivative shows stronger DNA intercalation, attributed to the electron-withdrawing cyano substituent .

Future Directions and Applications

  • Oncology: Development of targeted delivery systems (e.g., nanoparticle conjugates) to enhance tumor specificity.

  • Antimicrobials: Modification of the pyridine moiety to improve Gram-negative bacterial penetration.

  • Chemical Biology: Use as a fluorescent probe by introducing imaging tags (e.g., BODIPY) at the methyl position.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator